4'-methyl-2-[(2-methylphenyl)amino]-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[(2,4-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a piperidine ring, and a bipyrimidinone core. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
One common method involves the reaction of 2,4-dichloroaniline with acetic anhydride to form an intermediate, which is then reacted with other reagents to form the final product . Industrial production methods often utilize continuous flow microreactor systems to improve reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The dichlorophenyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include nitric acid, sulfuric acid, and organic solvents like dichloroethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,4-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules are studied to understand its potential as a drug candidate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as the CB2 receptor. By binding to this receptor, it can modulate various biological pathways, leading to its effects on inflammation and pain . The exact molecular pathways involved are still under investigation, but its selective binding to the CB2 receptor is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar compounds include other bipyrimidinone derivatives and dichlorophenyl-containing molecules. Some examples are:
- 2-[(2,5-DICHLOROPYRIMIDIN-4-YL)AMINO]PHENYLDIMETHYLPHOSPHINE OXIDE
- 2,4-DICHLORO-N-ETHYLACETAMIDE Compared to these compounds, 2-[(2,4-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is unique due to its specific structure and its selective action on the CB2 receptor, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C20H20Cl2N6O |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-(2,4-dichloroanilino)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H20Cl2N6O/c1-12-14(11-23-20(24-12)28-7-3-2-4-8-28)17-10-18(29)27-19(26-17)25-16-6-5-13(21)9-15(16)22/h5-6,9-11H,2-4,7-8H2,1H3,(H2,25,26,27,29) |
InChI Key |
AGDCANLGZCXYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=C(C=C(C=C3)Cl)Cl)N4CCCCC4 |
Origin of Product |
United States |
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